Hexamethylenediisocyanate

説明

Significance in Contemporary Polymer Chemistry and Materials Science

The primary significance of Hexamethylenediisocyanate in chemical science lies in its role as a crucial monomer for the synthesis of aliphatic polyurethanes (PUs). arpadis.comottokemi.com The two highly reactive isocyanate groups in the HDI molecule readily react with polyols (alcohols with multiple hydroxyl groups) to form the urethane linkages that constitute the backbone of polyurethane polymers. sigmaaldrich.com

Polyurethanes derived from aliphatic diisocyanates like HDI are highly valued for a specific set of properties that distinguish them from those made with aromatic isocyanates. wikipedia.org The most critical of these properties is their excellent resistance to degradation from ultraviolet (UV) light, which results in superior color stability and gloss retention, often referred to as lightfastness. wikipedia.orgarpadis.comtdimdipolyurethane.comtaylorandfrancis.com They also exhibit high resistance to weathering and chemicals. tdimdipolyurethane.comtaylorandfrancis.comwhchem.commarketresearchintellect.com

These characteristics make HDI-based polyurethanes indispensable for high-performance exterior coatings and enamel finishes. wikipedia.orgarpadis.commarketresearchintellect.com Key application areas include:

Automotive and Aerospace Coatings: HDI is a fundamental component in clearcoats for automotive refinishing and exterior paints for aircraft and other vehicles, where durability, flexibility, and resistance to UV radiation and abrasion are paramount. wikipedia.orgarpadis.comtaylorandfrancis.commarketresearchintellect.comepa.govdatainsightsmarket.com

Industrial Finishes: It is used in coatings for industrial maintenance, plastics, and metal substrates that require long-term performance in harsh environments. tdimdipolyurethane.comtaylorandfrancis.commarketresearchintellect.com

Adhesives and Sealants: HDI-based adhesives provide high bond strength and flexibility, making them suitable for applications in the automotive, construction, and electronics industries. sigmaaldrich.commarketresearchintellect.comdatainsightsmarket.comhdinresearch.com

Elastomers: The flexibility imparted by the linear aliphatic chain of HDI makes it useful in the production of durable elastomers. arpadis.comsigmaaldrich.comdatainsightsmarket.com

To facilitate its use in coatings, HDI is often sold in modified, oligomeric forms, such as the biuret or isocyanurate trimer. wikipedia.orgarpadis.comoecd.org These higher molecular weight structures have reduced volatility compared to the HDI monomer. wikipedia.orgarpadis.com These products, which typically contain very low levels of residual HDI monomer, are used as the hardener component in two-component polyurethane systems. oecd.orgtdimdipolyurethane.comwhchem.com

Table 3: Key Applications of this compound Derivatives

| Application Area | Key Products | Properties Imparted by HDI |

|---|---|---|

| Coatings | Automotive refinishing, Aerospace finishes, Industrial coatings wikipedia.orgarpadis.comtaylorandfrancis.comepa.gov | UV resistance, Weatherability, Gloss retention, Chemical resistance, Flexibility arpadis.comtdimdipolyurethane.comtaylorandfrancis.comwhchem.com |

| Adhesives | Automotive assembly, Construction, Electronics marketresearchintellect.comdatainsightsmarket.comhdinresearch.com | High bond strength, Flexibility marketresearchintellect.comhdinresearch.com |

| Elastomers & Plastics | Flexible and rigid plastics, TPU arpadis.comsigmaaldrich.comtdimdipolyurethane.com | Durability, Flexibility arpadis.commarketresearchintellect.com |

| Specialty Applications | Inks, Leather and textile finishing arpadis.com | Flexibility, Weather resistance arpadis.com |

Scope and Relevance of Academic Inquiry into this compound

Academic and industrial research into this compound continues to be active, driven by the demand for high-performance and sustainable materials. datainsightsmarket.combusinessresearchinsights.com The global market for HDI is projected to grow, propelled by its widespread use in the automotive and construction industries and by technological advancements. datainsightsmarket.comhdinresearch.combusinessresearchinsights.com

Current research focuses on several key areas:

Advanced Polymers and Nanocomposites: Scientists are exploring the use of HDI as a precursor or crosslinker in the creation of novel "smart" materials. This includes the synthesis of electroactive shape-memory polyurethanes and polyurethane/graphene nanocomposites, which have potential applications as actuators, sensors, and microswitches. sigmaaldrich.comsigmaaldrich.commerckmillipore.com

Functionalization of Nanomaterials: HDI is being investigated as a functionalizing agent for nanomaterials like graphene oxide (GO). merckmillipore.commerckmillipore.come3s-conferences.org Treating GO with HDI alters its surface chemistry, making it more compatible with organic solvents and polymer matrices. e3s-conferences.org This is relevant for developing high-performance composites and for applications in electronics, such as improving conductive polymer composites for solar cells and sensors. merckmillipore.come3s-conferences.org

Sustainable Formulations: A significant trend in the coatings industry is the shift toward more environmentally friendly products. datainsightsmarket.com Research is focused on developing waterborne polyurethane dispersions (PUDs) and low-volatile organic compound (VOC) formulations using HDI-based polyisocyanates. hdinresearch.comspecialchem.com Hydrophilically modified aliphatic polyisocyanates based on HDI are used to improve the properties of waterborne coating systems. specialchem.com

Biomedical Applications: The biocompatibility of certain polyurethanes has led to research into HDI's use as a crosslinking agent in biomedical contexts. For example, it has been used to synthesize poly(lactic acid)-based hydrogels, which are materials of interest for tissue engineering and drug delivery. sigmaaldrich.comsigmaaldrich.com

Reactive Polymer Blending: Studies have investigated the use of HDI as a reactive compatibilizer in polymer blends. Research shows that adding HDI to blends of polymers like poly(lactic acid) (PLA) and poly(butylene succinate) (PBS) can improve the morphology and mechanical properties of the resulting material. merckmillipore.com

This ongoing academic inquiry highlights HDI's versatility beyond traditional coatings, positioning it as a key chemical building block for the development of next-generation materials in electronics, medicine, and sustainable technologies.

特性

IUPAC Name |

1,6-diisocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAMGCGOFNQTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

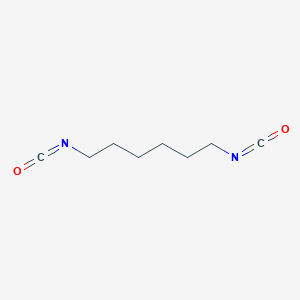

C(CCCN=C=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2, Array | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53895-37-7, 28574-90-5, 28182-81-2 | |

| Record name | Hexane, 1,6-diisocyanato-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53895-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMDI trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diisocyanate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28182-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024143 | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane, 1,6-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

284 °F (NTP, 1992), 140 °C o.c., 284 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts) | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.81 (Air = 1), Relative vapor density (air = 1): 5.8 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Clear, colorless to slightly yellow liquid, Oil | |

CAS No. |

822-06-0, 822-06-0, 11142-52-2 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,6-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I70A3I1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Hexamethylenediisocyanate Production

Phosgenation-Based Synthetic Routes for Hexamethylenediisocyanate

The conventional and most established commercial method for producing this compound (HDI) involves the reaction of hexamethylene diamine (HMDA) with phosgene. medium.comintratec.us This process, known as phosgenation, is typically conducted in a multi-step sequence to yield high-purity HDI. medium.comchemeurope.com

Phosgene Generation : Carbon monoxide and chlorine gas are reacted over an activated carbon catalyst in a shell and tube reactor to produce phosgene. medium.com

HMDA Phosgenation : This is often a two-step process. First, HMDA is dissolved in an inert organic solvent, such as ortho-dichlorobenzene (ODCB) or chlorobenzene. medium.comgloballcadataaccess.org It is then reacted with hydrogen chloride (a byproduct of the main reaction) or carbon dioxide to form a salt slurry, such as HMDA·HCl. medium.comgoogle.com This initial step helps to control the highly exothermic reaction with phosgene. The resulting slurry is then treated with excess phosgene. medium.com The reaction proceeds through a carbamate intermediate, which is subsequently decomposed by heat to form HDI and hydrogen chloride (HCl) as a byproduct. globallcadataaccess.org The reaction is typically carried out in a series of reactors at controlled temperatures. globallcadataaccess.org

Purification : After the reaction, the crude HDI solution contains the product, the solvent, excess phosgene, and dissolved HCl. The remaining phosgene and HCl are removed by stripping with an inert gas like nitrogen. medium.com The solvent is then recovered through a distillation process. Finally, the HDI-rich stream undergoes a series of distillations to remove heavy impurities and achieve a high purity product, typically around 99.5 wt%. medium.comintratec.us

The reaction can be summarized as follows: H₂N(CH₂)₆NH₂ + 2 COCl₂ → OCN(CH₂)₆NCO + 4 HCl (Hexamethylene diamine + Phosgene → this compound + Hydrogen Chloride)

This classic route is a well-established technology for large-scale HDI production. medium.com

Phosgene-Free Synthetic Approaches to this compound

Growing concerns over the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct have driven significant research into alternative, phosgene-free synthetic routes for HDI. researchgate.netacs.orgrsc.org These methods aim to provide safer and more environmentally benign pathways to isocyanate production. nih.gov

A prominent phosgene-free approach involves the reaction of HMDA with urea and an alcohol. nih.govprocurementresource.com This process synthesizes a carbamate intermediate, which is then thermally decomposed to produce HDI. acs.orgnih.gov

The key steps in this pathway are:

Carbamate Formation : Hexamethylene diamine (HMDA) reacts with urea and an alcohol to form the corresponding hexamethylene-1,6-dicarbamate (HDC). acs.orgnih.gov

Thermal Decomposition : The synthesized carbamate is then heated, typically in the presence of a catalyst, to decompose it into HDI and alcohol. researchgate.netnih.gov

A significant advantage of this method is that the byproducts, ammonia (from the urea reaction) and alcohol (from the decomposition step), can be recycled. nih.gov Ammonia is a raw material for urea synthesis, and the recovered alcohol can be reused in the initial carbamate formation step, potentially creating a "zero emission" cycle. nih.gov This green synthesis pathway is considered a promising future alternative for the polyurethane industry, although it is still largely in the experimental phase. acs.orgnih.gov

Another phosgene-free route utilizes carbonates, such as dimethyl carbonate (DMC), as a carbonyl source instead of phosgene. acs.orgprocurementresource.com This method also proceeds through a carbamate intermediate.

The general process involves:

Reaction with Diaryl Carbonate : An amine compound like HMDA is reacted with a diaryl carbonate in the presence of an aromatic hydroxy compound, which acts as a solvent. google.com This reaction produces an aryl carbamate. google.com

Thermal Decomposition : The resulting aryl carbamate is then thermally decomposed to yield the desired isocyanate, HDI. google.com Aryl carbamates are often preferred over alkyl carbamates because their thermal decomposition can occur at lower temperatures. google.com

This pathway avoids the use of phosgene but requires careful separation and purification steps to isolate the final HDI product from the reaction mixture. google.com

Urea/Alcohol-Mediated Pathways

Optimization of this compound Synthesis Processes

Optimizing the synthesis of HDI is crucial for improving yield, selectivity, and economic viability, regardless of the chosen synthetic route. Research efforts focus on catalysts, reaction conditions, and controlling side reactions like oligomerization.

For phosgene-free routes, catalyst development is paramount for the thermal decomposition of carbamate intermediates. This decomposition is a reversible, endothermic reaction, and effective catalysts are needed to increase both yield and selectivity towards HDI, while minimizing side reactions. nih.gov

Catalyst Systems :

Zinc-Based Catalysts : Zinc compounds have shown high activity and cost-effectiveness. acs.org Zinc-incorporated berlinite (ZnAlPO₄) has been used as a heterogeneous catalyst for the decomposition of dimethylhexane-1,6-dicarbamate (HDU), achieving an HDI yield of 89.4% under optimized conditions. nih.govscispace.com The performance of these catalysts can be fine-tuned by adjusting the molar ratio of the metal components, such as the Zn/Al ratio. acs.org A Zn-ZnO catalyst has also demonstrated strong catalytic activity in the decomposition of hexamethylene-1,6-dicarbamate (HDC). acs.org

Bimetallic Catalysts : A Zn-Co bimetallic catalyst supported on ZSM-5 has been developed for the catalytic decomposition of HDC to HDI. researchgate.net

Phosphine Catalysts : Tri-butyl phosphine (TBP) has been used as a catalyst for the controlled oligomerization (specifically, cyclotrimerization) of HDI to form isocyanurates. sci-hub.st

Reaction Conditions :

Temperature and Time : The reaction temperature and duration significantly impact product distribution. For the TBP-catalyzed oligomerization of HDI, an optimal reaction time of about 2 hours at 80°C yielded the highest content of the desired HDI trimer. sci-hub.st Prolonged reaction times or higher temperatures can lead to the formation of higher molecular weight oligomers or product decomposition. sci-hub.stgoogle.com

Solvents : In phosgene-free synthesis, high-boiling point solvents like dioctyl phthalate (DOP) are used to facilitate the decomposition of carbamates. nih.gov

Concentration and Flow Rate : In continuous processes, factors like the concentration of the carbamate in the solvent and the liquid hourly space velocity (LHSV) are critical for maximizing yield. nih.gov

The following table summarizes optimized conditions from a study on the phosgene-free synthesis of HDI via HDU decomposition:

| Parameter | Optimized Condition | Result |

| Catalyst | ZnAlPO₄ (molar ratio Zn/Al=0.04) | High catalyst stability and reusability. nih.gov |

| HDU Concentration | 4.8 wt.% in DOP | Influences HDI yield. nih.gov |

| Reaction Temperature | 623 K (350 °C) | Critical for decomposition. nih.gov |

| LHSV | 1.2 h⁻¹ | Affects reaction time and conversion. nih.gov |

| N₂ Flow Rate | 100 ml/min | Acts as a carrier gas. nih.gov |

| Pressure | 0.09 MPa (vacuum) | Helps remove product. nih.gov |

| HDI Yield | 89.4% | High efficiency under optimized conditions. nih.gov |

Mechanistic Investigations of Hexamethylenediisocyanate Reactivity

Hydrolytic Pathways and Kinetics of Hexamethylenediisocyanate

The reaction of this compound (HDI) with water is a complex process that can proceed through multiple pathways, influenced by factors such as temperature, pH, and the presence of catalysts. cdc.gov In the presence of excess water, HDI undergoes competing two-phase reactions. cdc.gov The initial step in the hydrolysis of isocyanates like HDI typically involves the formation of an unstable carbamic acid intermediate. This intermediate then decomposes to form an amine and carbon dioxide. cdc.govcdc.gov

The primary hydrolysis product of HDI is 1,6-hexanediamine (HDA). cdc.govoecd.org However, the newly formed amine can further react with unreacted HDI to produce di-, tri-, or tetra-ureaisocyanates, and ultimately higher molecular weight polyureas. cdc.govcdc.gov This subsequent reaction leads to the formation of water-insoluble polyurea agglomerates, which can encapsulate unreacted HDI monomer. cdc.gov

The rate of HDI hydrolysis is significantly affected by various conditions. While the uncatalyzed reaction of HDI vapor with water can be slow, the presence of catalysts can markedly accelerate the process. cdc.gov For instance, one study found that without catalysts at 30°C and pH 7.4, less than 1% of HDI vapor hydrolyzed in 10 minutes. cdc.gov However, the estimated aqueous hydrolysis half-life of isocyanates like HDI is typically less than 10 minutes. cdc.govcdc.gov Another study reported a 90% reduction of HDI in drinking water after 30 minutes at 20°C with an initial concentration of 200 mg/L. oecd.org The reaction rate was observed to be dependent on both the initial concentration of HDI and the temperature. oecd.org

The formation of the diamine is favored under basic or acidic conditions. cdc.gov Bicarbonate has been identified as a potent catalyst for HDI hydrolysis. nih.gov In one study, a 20 mM bicarbonate buffer was found to be the optimal catalyst, achieving 95% hydrolysis of HDI vapor to HDA in 10 minutes at 30°C and pH 7.4. cdc.gov The catalytic efficiency of various carboxylic acids was also investigated, with the order of increasing catalytic activity being formic acid, oxalic acid, acetic acid, lactic acid, citric acid, and carbonic acid. nih.gov In contrast, phosphate, glycine, and glutamate showed no catalytic activity. nih.gov

Table 1: Factors Influencing HDI Hydrolysis

| Factor | Influence on Hydrolysis | Reference |

|---|---|---|

| Temperature | Increased temperature generally increases the reaction rate. | cdc.govoecd.org |

| pH | Diamine formation is favored under acidic or basic conditions. | cdc.gov |

| Catalysts | Carboxylic acids and bicarbonate significantly accelerate hydrolysis. | cdc.govnih.gov |

| Concentration | The rate of hydrolysis is dependent on the initial HDI concentration. | oecd.org |

Nucleophilic Addition Reactions of Isocyanate Functional Groups

The isocyanate (–N=C=O) functional group is characterized by its electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. semanticscholar.org This reactivity is fundamental to the chemistry of this compound (HDI) and other isocyanates. semanticscholar.org The most significant reactions of diisocyanates for industrial applications are nucleophilic additions to the NCO group. semanticscholar.org These reactions occur with substances that have a nucleophilic atom (commonly oxygen, nitrogen, or sulfur) and a transferable hydrogen atom. semanticscholar.org

A variety of nucleophiles can react with the isocyanate group, including alcohols, amines, water, and thiols. semanticscholar.orgwikipedia.org The general order of reactivity for nucleophiles with isocyanates is: aliphatic amine > aromatic amine > primary alcohol > water > phenol > thiol.

Reaction with Alcohols: The reaction between an isocyanate and an alcohol yields a urethane linkage. wikipedia.org This is the foundational reaction for the synthesis of polyurethanes. semanticscholar.org

Reaction with Amines: Isocyanates react with primary and secondary amines to form substituted ureas. wikipedia.orgresearchgate.net

Reaction with Water: As discussed in the previous section, the reaction with water initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. cdc.govwikipedia.org

Reaction with Carboxylic Acids: Isocyanates can also react with carboxylic acids in an amidation reaction, although the yield is often low in standard organic solvents. mdpi.com

The mechanism of nucleophilic addition to an isocyanate involves the attack of the nucleophile's lone pair of electrons on the electrophilic carbon atom of the NCO group. science-revision.co.uk For acid-catalyzed reactions, the process typically begins with the protonation of the isocyanate, followed by nucleophilic attack, a proton transfer, and then the breaking of a bond. chemistrytalk.org In non-acid-catalyzed reactions, the first step is the nucleophilic attack. chemistrytalk.org

The structure of the isocyanate itself also influences reactivity. Aliphatic isocyanates like HDI are generally less reactive than aromatic isocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI). mdpi.comca.gov This is because the alkyl chains in HDI are electron-donating, which decreases the partial positive charge on the central carbon atom of the NCO group, making it less electrophilic. semanticscholar.org Conversely, the electron-withdrawing nature of the aromatic ring in TDI and MDI increases the electrophilicity of the NCO group, leading to faster reaction rates. semanticscholar.orgmdpi.com

Reaction Dynamics with Amines and Polyols

The reactions of this compound (HDI) with amines and polyols are central to the formation of polyureas and polyurethanes, respectively. The kinetics and mechanisms of these reactions have been the subject of extensive research.

Reaction with Amines: The reaction between HDI and amines is generally very fast due to the high nucleophilicity of the amine group. This reaction leads to the formation of urea linkages. wikipedia.orgresearchgate.net The nature of the amine significantly affects the reaction time. researchgate.net For example, the reaction of HDI with various aliphatic, aromatic, and heterocyclic amines has been studied, demonstrating that the structure and electronic properties of the amine influence its reactivity. researchgate.net In the case of anilines, the position of substituents on the aromatic ring has been shown to impact the reaction rate with HDI. researchgate.net

Reaction with Polyols: The reaction of HDI with polyols (compounds with multiple hydroxyl groups) is the basis for producing polyurethanes. allenpress.com This reaction, which forms urethane bonds, is typically a second-order reaction. allenpress.com However, the kinetics can be influenced by the presence of catalysts or the catalytic effect of the urethane groups formed during the reaction. allenpress.com

Studies using Fourier transform infrared spectroscopy (FTIR) on the non-catalyzed reaction between an acrylic polyol and an HDI trimer showed that the reaction follows second-order kinetics, being first-order with respect to both the NCO and OH groups. usm.eduresearchgate.net The reactivity of HDI with polyols is also dependent on the structure and molecular weight of the polyol. For instance, studies with polypropylene glycols (PPG) of different molecular weights have shown that the reaction kinetics are affected by factors such as the polarity and steric effects of the functional groups on the monomers. allenpress.com Macromolecular diols with large molecular weights can exhibit lower reactivity with diisocyanates. allenpress.com

The reaction rate order for various isocyanates with polyols has been established as TDI > MDI > HDI > HMDI > IPDI, highlighting the higher reactivity of aromatic isocyanates compared to aliphatic ones like HDI. mdpi.com

Table 2: Comparison of HDI Reaction with Amines and Polyols

| Reactant | Product Linkage | General Reactivity | Kinetic Order (uncatalyzed) | Influencing Factors | Reference |

|---|---|---|---|---|---|

| Amines | Urea | Very Fast | - | Amine structure (aliphatic, aromatic, heterocyclic), substituents. | researchgate.net |

| Polyols | Urethane | Slower than amines | Second-order | Polyol structure and molecular weight, steric effects, temperature. | mdpi.comallenpress.comusm.eduresearchgate.net |

Catalytic Influences on this compound Reaction Profiles

Catalysts play a crucial role in controlling the reaction rates and selectivity of this compound (HDI) reactions, particularly in the formation of polyurethanes. l-i.co.uk Both amine-based and organometallic compounds are commonly used as catalysts. l-i.co.uk

Organometallic Catalysts: Dibutyltin dilaurate (DBTDL) is a widely studied organometallic catalyst for the reaction between HDI and polyols. usm.eduresearchgate.net When DBTDL is used as a catalyst in the reaction of an acrylic polyol with an HDI trimer, the reaction kinetics change. usm.eduresearchgate.net The reaction rate becomes first-order with respect to the NCO concentration and 0.5-order with respect to both the OH and DBTDL concentrations. usm.eduresearchgate.net A proposed mechanism suggests that an equilibrium exists involving the association between the hydroxyl groups of the polyol and DBTDL, which leads to the formation of an active anion that then reacts with the isocyanate group to form the urethane. usm.eduresearchgate.net Increasing the acidity of the system can retard the urethane formation by shifting this equilibrium. usm.eduresearchgate.net Other metal-based catalysts, including those based on bismuth and zinc, are also used. l-i.co.uk

Amine Catalysts: Tertiary amines are another important class of catalysts for isocyanate reactions. mdpi.coml-i.co.uk They can function through different mechanisms. One proposed mechanism involves the reversible nucleophilic attack of the amine on the carbon atom of the isocyanate group, forming a complex that activates the nitrogen of the NCO group and facilitates the reaction with an alcohol. mdpi.com Another mechanism suggests that the amine activates the alcohol through hydrogen bonding, forming a complex that then reacts with the isocyanate. mdpi.com Amine catalysts can also promote the side reaction of isocyanates with water. mdpi.com 1,4-diazabicyclo[2.2.2]octane (DABCO) is a tertiary amine catalyst known for its high catalytic activity on isocyanate groups, though its activity in HTPB/HDI-trimer systems is lower than that of DBTDL. mdpi.com

Other Catalysts: Organic acids have also been investigated as catalysts for polyurethane formation from HDI and poly(ethylene glycol). psu.edu The efficiency of these acid catalysts is related to their strength and the nucleophilicity of their conjugate base. tandfonline.com

The choice of catalyst can also influence the self-polymerization or oligomerization of HDI, such as the formation of HDI trimers (isocyanurates). doxuchem.com Various catalysts, including tertiary amines, phosphines, and organometallic complexes, have been employed for the oligomerization of isocyanates. sci-hub.st The trimerization of HDI can be catalyzed to produce isocyanurates, which are stable structures used as curing agents in polyurethane coatings. doxuchem.com

Table 3: Common Catalysts for HDI Reactions

| Catalyst Type | Example(s) | Effect on Reaction | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Organometallic | Dibutyltin dilaurate (DBTDL) | Accelerates urethane formation; alters kinetic order. | Formation of an active anion complex between the catalyst and polyol. | usm.eduresearchgate.net |

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Catalyzes urethane formation; can also promote reaction with water. | Activation of either the isocyanate or the alcohol. | mdpi.commdpi.com |

| Organic Acids | Triflic acid | Catalyzes polyurethane formation. | Formation of ternary adducts between the acid, isocyanate, and alcohol. | psu.edutandfonline.com |

Polymerization and Oligomerization Phenomena of Hexamethylenediisocyanate

Formation of Oligomeric Hexamethylenediisocyanate Adducts

Due to the inherent toxicity and high volatility of diisocyanate monomers, it is often necessary to convert them into higher-molecular-weight oligomers or derivatives with lower vapor pressure. sci-hub.st Common oligomeric adducts derived from HDI include isocyanurates, uretdiones, and biurets. sci-hub.stresearchgate.net These oligomers are not only safer to handle but also impart unique properties to the final polymer, such as enhanced thermal stability and weather resistance. sci-hub.stresearchgate.net

The cyclotrimerization of three HDI units to form a stable six-membered isocyanurate ring is a key reaction in the production of polyisocyanates. sci-hub.stcymitquimica.com This process is exclusively catalytic, as the uncatalyzed trimerization of aliphatic isocyanates does not occur. sci-hub.st The resulting isocyanurate trimer is valued for its excellent thermal stability and resistance to chemicals and UV light. cymitquimica.com

The trimerization of HDI is a self-polymerization reaction that typically yields a mixture of the primary trimer, along with higher oligomers such as pentamers and heptamers. sci-hub.st The reaction mechanism is complex and can be influenced by various factors. Recent studies using Density Functional Theory (DFT) have proposed a two-step mechanism for HDI cyclotrimerization. The first step involves the reaction of two HDI monomers to form a four-membered ring dimer intermediate. This is followed by the reaction of the dimer with another HDI monomer to form the six-membered isocyanurate ring. acs.org The energy barrier for the formation of the dimer is reported to be 126.3 kJ/mol in the gas phase, while the subsequent reaction to form the trimer has an energy barrier of 149.9 kJ/mol. acs.org As the degree of polymerization increases, the reaction energy barrier also increases, making the formation of higher oligomers more challenging. acs.org

A variety of catalysts are employed for the trimerization of HDI, including tertiary amines, phosphines, alkali metal carboxylates, aminosilanes, quaternary ammonium hydroxides, and organometallic complexes. sci-hub.st Quaternary ammonium carboxylates are particularly effective catalysts for producing isocyanate adducts with a high proportion of monoisocyanurate. google.com The choice of catalyst and reaction conditions, such as temperature and catalyst concentration, significantly impacts the product distribution and molecular weight of the resulting polyisocyanates. sci-hub.stgoogle.com For instance, using tri-n-butylphosphine (TBP) as a catalyst, the optimal reaction time to maximize the trimer content is approximately 2 hours. sci-hub.st

| Catalyst Type | Typical Reaction Conditions | Key Findings |

| Quaternary Ammonium Carboxylates | Temperature: 60-130°C; Catalyst Concentration: 10-200 ppm | Facilitates rapid trimerization and produces a low-color product. google.com |

| Tri-n-butylphosphine (TBP) | Solvent-free; monitoring of reaction time, temperature, and catalyst concentration | Yields a mixture of trimer, pentamer, and heptamer; optimal time for highest trimer content is ~2 hours. sci-hub.st |

| Calcium Salts (e.g., calcium isooctanoate) | Temperature: 100-130°C; Toluene as solvent | Elevated temperatures can lead to the formation of higher oligomers like pentamers and heptamers. |

| Organotin Compounds (e.g., tributyltin oxide) | High temperature | Can produce a high content of the trimer, but their toxicity is a concern. google.com |

Besides isocyanurates, other important oligomeric adducts of HDI include uretdiones and biurets.

Uretdione formation involves the dimerization of two HDI molecules to form a four-membered ring. sci-hub.st This reaction can be catalyzed by phosphines. sci-hub.st The uretdione of HDI contains two free isocyanate groups and an internally blocked isocyanate group within the ring structure, which can react under specific conditions. researchgate.netnih.gov This structure makes it useful as a "thinning" agent when mixed with other isocyanates due to its reduced viscosity. nih.gov

Biuret formation occurs when an isocyanate group reacts with a urea linkage. The initial step is the hydrolysis of an HDI molecule, where one isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to a primary amine (1,6-hexamethylenediamine, HDA) and carbon dioxide. cdc.govnih.gov This amine can then react with another HDI molecule to form a urea. The urea linkage can further react with another isocyanate group to form a biuret. researchgate.netnih.gov Biuret structures are often formed during the synthesis of polyureas, particularly through the water-diisocyanate pathway. mdpi.com

Isocyanurate Trimerization Mechanisms

Polyurea Synthesis through this compound Reactions

Polyureas are a significant class of polymers synthesized from the reaction of diisocyanates with diamines or water. mdpi.com HDI is a common aliphatic diisocyanate used in polyurea synthesis, imparting good light and weathering stability to the resulting polymer. sci-hub.st

There are two primary pathways for polyurea synthesis involving diisocyanates:

Diamine-Diisocyanate Pathway: This is an extremely fast and highly exothermic reaction between a diisocyanate, such as HDI, and a diamine. mdpi.comresearchgate.net The reaction involves the addition of the amine groups to the isocyanate groups to form urea linkages. sphinxsai.com

Water-Diisocyanate Pathway: This pathway is relatively slower and proceeds under milder conditions. mdpi.comresearchgate.net The reaction begins with the hydrolysis of the diisocyanate to form a diamine, as described in the biuret formation section. This in-situ generated diamine then reacts with remaining diisocyanate molecules to form the polyurea chain. cdc.govmdpi.com This method often leads to the formation of biuret and other complex crosslinked structures. mdpi.com A study synthesizing poly(hexamethylene urea) from HDI and water at a 1:1 molar ratio revealed the formation of a solid polymer with a complex structure containing not only urea groups but also a significant amount of biuret and tertiary oligo-uret structures. mdpi.com

The properties of the resulting polyurea can be tailored by the choice of the diamine and the diisocyanate. sphinxsai.comresearchgate.net For instance, linear polyureas with aliphatic structures, such as those derived from HDI, are thermoplastic and can be used in castings. sphinxsai.com

Mechanistic Aspects of this compound Polymerization

The polymerization of HDI is a step-growth process, and the resulting product is typically a mixture of oligomers of varying molecular weights, including trimers, pentamers, and heptamers. sci-hub.st The kinetics of HDI polymerization can be complex and are influenced by factors such as the presence of catalysts, the reactivity of co-monomers, and the viscosity of the reaction medium. allenpress.com

Studies on the reaction kinetics of HDI with polypropylene glycols (PPG) to form polyurethanes have shown that the reaction can follow different rate laws depending on the presence of a catalyst. allenpress.com For example, an uncatalyzed reaction may follow a second-order rate law, which can change to first-order in the presence of a catalyst. allenpress.com The viscosity of the reaction mixture increases with conversion, and at a certain point, diffusion-controlled processes can become dominant, affecting the reaction rate. allenpress.com

In the context of polyurea synthesis via the water-diisocyanate pathway, the much slower reaction rate compared to the diamine-diisocyanate pathway allows for further reactions of isocyanate groups with the newly formed urea linkages, leading to more complex, crosslinked structures. mdpi.com

Analysis of HDI polymerization in solution has identified the formation of dimers and trimers of partially hydrolyzed HDI, which are essentially ureas and oligoureas. nih.govnih.gov This highlights the competing reactions of HDI with water and the resulting amine intermediates. nih.gov The hydrolysis of HDI is a complex process that can be catalyzed by various compounds present in a biological or industrial setting. nih.gov

Molecular Architecture Control in this compound-Derived Polymers

Controlling the molecular architecture of polymers derived from HDI is crucial for tailoring their final properties. This control can be exerted at different levels, from the selection of oligomeric adducts to the design of the polymer backbone.

The use of specific HDI oligomers, such as the isocyanurate trimer or the biuret, as cross-linking agents in polyurethane coatings allows for precise control over the network structure and, consequently, the mechanical and thermal properties of the coating. sci-hub.st The distribution of different oligomers (trimer, pentamer, heptamer) in a polyisocyanate prepolymer can be controlled by adjusting reaction conditions like time and temperature, which in turn influences the properties of the final polyurethane. sci-hub.st

In the synthesis of segmented polyurethanes, the structure of the diisocyanate plays a critical role in determining the degree of phase separation between the hard and soft segments, which governs the material's mechanical properties. mdpi.com HDI, with its linear and flexible aliphatic structure, tends to promote the formation of crystalline hard segments and a higher degree of phase separation compared to more rigid or asymmetric diisocyanates like isophorone diisocyanate (IPDI). mdpi.comacs.org This leads to polyurethanes with distinct thermal and mechanical characteristics.

Furthermore, the molecular architecture can be influenced by the synthetic route. For example, the synthesis of three-arm urethane derivatives from HDI and its di- or trimers (uretdione, biuret, or isocyanurate) with hydroxyalkylated biphenyls allows for the creation of materials with varying geometries, from linear dimers to star-shaped structures. tandfonline.com The central core structure (urethane, uretdione, biuret, or isocyanurate) significantly impacts the mesomorphic properties of these materials. tandfonline.com

The table below summarizes the effect of HDI's structural features on polymer properties.

| Structural Feature of HDI | Influence on Polymer Architecture | Resulting Polymer Properties |

| Linear and Flexible Aliphatic Chain | Promotes crystallization of hard segments in polyurethanes. | Higher degree of phase separation, distinct mechanical properties. mdpi.comacs.org |

| Formation of Isocyanurate Trimer | Creates a stable, trifunctional cross-linking point. | Enhanced thermal stability, chemical resistance, and weatherability in coatings. sci-hub.stcymitquimica.com |

| Formation of Uretdione and Biuret | Introduces different types of linkages and branching. | Affects viscosity and cross-linking density. sci-hub.stnih.gov |